Tracizoline

I2-imidazoline receptor Ligand affinity Structure-activity relationship

Tracizoline (LSL 61122) is a research-grade I2-imidazoline receptor agonist offering a selectivity ratio of 7,762:1 over α2-adrenoceptors—eliminating confounding adrenergic signals common to idazoxan and other classical I2 ligands. It induces anti-hyperalgesia in chronic pain models without the antidepressant-like effects or hypothermia seen with 2-BFI, enabling cleaner interpretation of I2-mediated cognitive and locomotor outcomes. As a benchmark tool for SAR studies, Tracizoline is essential for labs requiring reproducible, target-specific I2 receptor activation. Standard B2B shipping is available; please verify intended research use when ordering.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B1236551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTracizoline
Synonymstracizoline
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C=CC2=CC=CC=C2
InChIInChI=1S/C11H12N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7H,8-9H2,(H,12,13)/b7-6+
InChIKeyIGISUADTPSLENQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tracizoline: A High-Affinity, Highly Selective I2-Imidazoline Receptor Agonist for Pain and CNS Research


Tracizoline (also known as LSL 61122 or valldemossine) is a synthetic imidazoline derivative that functions as a potent and highly selective agonist at the I2-imidazoline receptor (I2-IR) [1]. It was developed through rational drug design efforts aimed at creating ligands with high affinity for I2 receptors while minimizing cross-reactivity with α-adrenergic receptors [2]. Tracizoline is primarily utilized as a pharmacological tool compound to investigate the role of I2-IRs in modulating pain, neuroprotection, and affective behaviors [3][4].

Why Tracizoline Cannot Be Replaced by Other I2-Imidazoline Receptor Ligands


I2-imidazoline receptor ligands are not interchangeable due to significant differences in their affinity, selectivity profile, and functional outcomes. While many compounds bind to I2 receptors, they often exhibit substantial off-target activity at α1- and α2-adrenergic receptors or divergent functional selectivity, which can lead to confounding results in vivo [1]. For instance, the classical I2 ligand idazoxan is also a potent α2-adrenergic receptor antagonist [2]. Even among newer, more selective I2 ligands, compounds like 2-BFI, BU224, and CR4056 exhibit distinct pharmacological and behavioral profiles that preclude simple substitution [3][4]. The following quantitative evidence details where Tracizoline provides a unique, verifiable differentiation relevant to experimental design and procurement decisions.

Quantitative Evidence for Selecting Tracizoline Over Other I2-Imidazoline Receptor Ligands


High Affinity for I2 Receptors: Tracizoline vs. Closely Related I2 Ligands

Tracizoline exhibits a high binding affinity for I2-imidazoline receptors, with a reported pKi of 8.74 [1]. This affinity is directly comparable to that of other leading I2 ligands, providing a strong binding profile while offering a distinct selectivity advantage detailed in the next section. The affinity is measured against other I2 ligands, which have reported Ki or pKi values in the low nanomolar range.

I2-imidazoline receptor Ligand affinity Structure-activity relationship

Unprecedented I2/α2-Adrenergic Selectivity: Tracizoline vs. Idazoxan and 2-BFI

Tracizoline demonstrates an unprecedented 7,762-fold selectivity for I2 receptors over α2-adrenergic receptors [1]. This level of selectivity is a defining feature that distinguishes it from the classical I2 ligand idazoxan, which is a potent α2-adrenoceptor antagonist, and other I2 ligands like 2-BFI, which also retain some affinity for α2-adrenoceptors [2]. Benazoline, a structural analog, exhibits even greater selectivity (18,621-fold) but with a different behavioral profile.

I2-imidazoline receptor Selectivity α2-adrenoceptor

Divergent Behavioral Effects: Tracizoline vs. 2-BFI in Middle-Aged Rat Models

In a direct comparative study, Tracizoline (10 mg/kg, i.p.) and 2-BFI (10 mg/kg, i.p.) were evaluated for their effects on cognitive performance and affective behavior in middle-aged rats [1]. While both compounds failed to improve cognitive performance in an 8-arm radial maze, 2-BFI induced a significant antidepressant-like response in the forced-swim test, whereas Tracizoline did not [1]. Furthermore, 2-BFI induced hypothermia over the course of treatment, an effect not observed with Tracizoline [1].

Antidepressant Behavioral pharmacology Aging

Efficacy in Inflammatory and Neuropathic Pain Models: Tracizoline vs. BU224 and CR4056

Tracizoline, along with 2-BFI, BU224, and CR4056, dose-dependently attenuated mechanical and thermal hyperalgesia in a rat model of inflammatory pain (CFA-induced) [1]. All I2 receptor ligands tested were effective, but Tracizoline provides a tool with a different selectivity profile (see above) for probing these pathways. The study confirmed that these anti-hyperalgesic effects are mediated by I2 receptors, as the effect of 2-BFI was blocked by the I2 antagonist idazoxan [1].

Analgesia Hyperalgesia Neuropathic pain

Optimal Applications of Tracizoline in Preclinical Research Based on Differentiating Evidence


I2-Imidazoline Receptor Mechanism-of-Action Studies Requiring High α2-Adrenergic Selectivity

Researchers aiming to dissect the specific contribution of I2-imidazoline receptors without confounding signals from α2-adrenergic receptor activation or blockade should utilize Tracizoline. Its 7,762-fold selectivity [1] ensures that observed physiological and behavioral effects can be confidently attributed to I2 receptor engagement, unlike studies using less selective tools like idazoxan.

Preclinical Pain Models (Inflammatory and Neuropathic) as a Clean I2 Agonist Probe

Tracizoline is a validated tool for inducing anti-hyperalgesia in rat models of chronic pain [2]. For experiments where the goal is to activate I2 receptors to reduce pain hypersensitivity without engaging α-adrenergic pathways, Tracizoline offers a high-selectivity option compared to other effective I2 ligands like 2-BFI or BU224, which may have less well-defined selectivity profiles or different functional outcomes [1].

CNS Behavioral Studies Where Antidepressant-Like Confounds Must Be Avoided

For studies investigating cognitive function or other behavioral domains in aging or disease models, Tracizoline provides a means to activate I2 receptors without inducing the antidepressant-like effects and hypothermia seen with 2-BFI [3]. This allows for a cleaner interpretation of I2 receptor's role in cognition, locomotion, or other non-affective behaviors, as the mood-altering and thermoregulatory side effects are absent with Tracizoline at comparable doses [3].

Comparative Pharmacology Studies with Other I2 Ligands

Tracizoline serves as a critical reference compound in comparative studies aimed at understanding structure-activity relationships among I2-imidazoline receptor ligands. Its distinct selectivity profile [1] and unique behavioral signature [3] make it an essential benchmark for evaluating novel I2 ligands and understanding how subtle structural modifications translate into functional differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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